Exatecan-methylacetamide-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan-methylacetamide-OH is a derivative of exatecan, a camptothecin analog. Camptothecins are a class of compounds known for their potent antitumor activity. This compound has been developed to enhance the therapeutic efficacy and reduce the toxicity associated with traditional camptothecin derivatives .
Preparation Methods
The synthesis of exatecan-methylacetamide-OH involves several steps, starting from camptothecin. The synthetic route typically includes the introduction of a methylacetamide group to the exatecan molecule. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Exatecan-methylacetamide-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exatecan-methylacetamide-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.
Biology: It is employed in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs).
Industry: It is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments
Mechanism of Action
Exatecan-methylacetamide-OH exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By trapping the topoisomerase I-DNA cleavage complex, it induces DNA damage and prevents the relaxation of supercoiled DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Exatecan-methylacetamide-OH is compared with other camptothecin derivatives such as:
Topotecan: Another topoisomerase I inhibitor with a different side chain structure.
Irinotecan: A prodrug that is converted to its active form, SN-38, in the body.
Deruxtecan: A derivative used in ADCs for targeted cancer therapy.
This compound is unique due to its enhanced water solubility and reduced susceptibility to multidrug resistance mechanisms, making it a promising candidate for further development .
Properties
Molecular Formula |
C27H26FN3O6 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1 |
InChI Key |
CPTRGGHYNGTFRJ-PPHZAIPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.